molecular formula C15H24N4O3S B2713685 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034200-79-6

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Katalognummer B2713685
CAS-Nummer: 2034200-79-6
Molekulargewicht: 340.44
InChI-Schlüssel: RFVHNMGIJLPAGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Receptor Antagonism

Research has demonstrated the significance of molecular interactions between certain pyrazole derivatives and cannabinoid receptors, specifically the CB1 receptor. For instance, studies employing computational methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) have elucidated the conformational preferences and energetic stability of these compounds, shedding light on their binding and antagonist activities at the CB1 receptor. Such insights are invaluable for the development of pharmacophores and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, aiding in the rational design of receptor ligands with tailored properties (Shim et al., 2002).

Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry. By modifying the chemical structure of pyrazole derivatives, researchers have identified key structural requirements for potent and selective antagonism at the CB1 receptor. Such modifications include adjustments to the phenyl ring, carboxamido group, and dichlorophenyl substituent on the pyrazole ring. This systematic approach has led to the identification of compounds with enhanced potency and selectivity, offering potential therapeutic applications and serving as valuable pharmacological probes (Lan et al., 1999).

Virtual Screening and Pharmacokinetic Characterization

Advancements in virtual screening techniques have enabled the identification of novel compounds targeting specific receptors, such as the urokinase receptor (uPAR). Studies incorporating synthesis, biochemical assays, and pharmacokinetic characterization have led to the discovery of compounds with promising therapeutic potentials, such as those exhibiting inhibitory effects on cell invasion, migration, and angiogenesis. The integration of virtual screening with traditional medicinal chemistry approaches facilitates the rapid identification and optimization of lead compounds for further development (Wang et al., 2011).

Eigenschaften

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-10-14(11(2)18-17-10)15(20)16-12-3-6-19(7-4-12)13-5-8-23(21,22)9-13/h12-13H,3-9H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHNMGIJLPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.